7-Chloro-N,N-dimethylquinolin-4-amine

Leishmaniasis Selectivity Index 4-Aminoquinoline

7-Chloro-N,N-dimethylquinolin-4-amine (CAS 22072-07-7, also designated GF1059) is a 4-aminoquinoline derivative bearing a chloro substituent at the 7-position and a dimethylamino group at the 4-position of the quinoline core. The compound has been characterized as a selective inhibitor of Leishmania mitochondrial membrane potential with demonstrated in vitro and in vivo antileishmanial activity against both L.

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
CAS No. 22072-07-7
Cat. No. B1610505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-N,N-dimethylquinolin-4-amine
CAS22072-07-7
Molecular FormulaC11H11ClN2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCN(C)C1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C11H11ClN2/c1-14(2)11-5-6-13-10-7-8(12)3-4-9(10)11/h3-7H,1-2H3
InChIKeyCNGZPOQQPLFGFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-N,N-dimethylquinolin-4-amine (CAS 22072-07-7): Antileishmanial Chloroquinoline Procurement Guide


7-Chloro-N,N-dimethylquinolin-4-amine (CAS 22072-07-7, also designated GF1059) is a 4-aminoquinoline derivative bearing a chloro substituent at the 7-position and a dimethylamino group at the 4-position of the quinoline core [1]. The compound has been characterized as a selective inhibitor of Leishmania mitochondrial membrane potential with demonstrated in vitro and in vivo antileishmanial activity against both L. infantum and L. amazonensis [1]. Unlike classical antimalarial 4-aminoquinolines such as chloroquine and hydroxychloroquine, which feature a diethylaminoalkyl side chain at the 4-position, this compound's compact N,N-dimethyl substitution confers a distinct pharmacophore profile that underpins differential selectivity and toxicity parameters relevant to leishmaniasis drug discovery programs [1].

Why 7-Chloro-N,N-dimethylquinolin-4-amine Cannot Be Replaced by Generic 4-Aminoquinolines in Leishmaniasis Research


Although 4-aminoquinoline derivatives such as chloroquine and hydroxychloroquine share the 7-chloroquinoline scaffold, their antileishmanial selectivity profiles differ substantially from 7-chloro-N,N-dimethylquinolin-4-amine. Chloroquine exhibits a selectivity index (SI) of only 5–12 against Leishmania species [2], whereas GF1059 achieves SI values of 154.6 and 86.4 against L. infantum and L. amazonensis promastigotes, respectively [1]. The difference arises from the simplified N,N-dimethyl substitution at the 4-position, which eliminates the basic diethylaminoalkyl side chain present in chloroquine and hydroxychloroquine, thereby altering mitochondrial targeting, cytotoxicity toward mammalian cells, and the therapeutic window [1]. Substituting this compound with generic chloroquine or hydroxychloroquine in leishmaniasis models would introduce confounded selectivity, altered mechanism-of-action readouts, and non-comparable toxicity benchmarks.

Quantitative Differentiation Evidence for 7-Chloro-N,N-dimethylquinolin-4-amine vs. Chloroquine-Class Antileishmanials


Selectivity Index Superiority of GF1059 Over Chloroquine Against Leishmania Promastigotes

GF1059 demonstrates a selectivity index (SI = CC50 murine macrophages / IC50 promastigotes) of 154.6 against L. infantum and 86.4 against L. amazonensis [1]. In contrast, chloroquine exhibits SI values of only 5–12 against Leishmania species in comparable macrophage cytotoxicity models [2]. This represents an approximately 13- to 31-fold improvement in selectivity for L. infantum and a 7- to 17-fold improvement for L. amazonensis relative to the chloroquine SI range.

Leishmaniasis Selectivity Index 4-Aminoquinoline

In Vitro Antileishmanial IC50 Values of GF1059 Against L. infantum and L. amazonensis

GF1059 exhibits IC50 values of 4.23 ± 0.34 µM and 7.53 ± 1.04 µM against L. infantum and L. amazonensis promastigotes, respectively, and 4.73 ± 1.09 µM and 8.75 ± 1.10 µM against their respective amastigote forms [1]. For comparison, chloroquine shows IC50 values of 0.78 ± 0.08 µM and hydroxychloroquine 0.67 ± 0.12 µM against L. amazonensis intracellular amastigotes [2]. Although GF1059 is less potent on an absolute IC50 basis, its substantially higher selectivity index (see Evidence Item 1) offsets this difference for applications where therapeutic index is prioritized over raw potency.

Antileishmanial IC50 Promastigote Amastigote

In Vivo Parasite Load Reduction in L. amazonensis-Infected BALB/c Mice: GF1059 vs. Amphotericin B

In BALB/c mice infected with L. amazonensis promastigotes, GF1059 treatment resulted in significant reductions in parasite load across infected tissue, spleen, liver, and draining lymph node [1]. Critically, GF1059-treated mice presented both lower parasitism and lower levels of enzymatic markers compared to those receiving amphotericin B (AmpB), the clinical reference standard [1]. This indicates that GF1059 not only matches but potentially surpasses AmpB in terms of in vivo parasitological clearance and hepatic/renal safety signals in the murine model.

In Vivo Efficacy Parasite Load BALB/c Mouse Model

Mitochondrial Membrane Potential Disruption as Mechanism of Action: Class-Level Differentiation

GF1059 induces changes in Leishmania mitochondrial membrane potential, loss of cell integrity, and increased reactive oxygen species (ROS) production in L. amazonensis [1]. This mitochondrial targeting mechanism is consistent with reports that 4-aminoquinoline derivatives can preferentially accumulate in Leishmania mitochondria, a feature linked to their leishmanicidal activity [2]. However, GF1059's compact N,N-dimethyl substitution may confer distinct mitochondrial uptake kinetics compared to bulkier 4-aminoquinolines such as chloroquine (N,N-diethylaminoalkyl side chain), potentially contributing to its observed selectivity advantage.

Mitochondrial Membrane Potential Reactive Oxygen Species Mechanism of Action

Synthetic Utility as a Key Intermediate for Fluorine-Containing Chloroquine Analogues

7-Chloro-N,N-dimethylquinolin-4-amine serves as a versatile starting material for the synthesis of fluorine-containing chloroquine analogues via nucleophilic N-N, N-S, and N-O exchange reactions [1]. The dimethylamino group at the 4-position acts as an effective leaving group upon trifluoroacetylation at the 3-position, enabling access to diverse 4-substituted-7-chloroquinoline libraries [1]. This synthetic utility is distinct from chloroquine itself, where the 4-position bears a secondary amine side chain that is less amenable to direct displacement. The compound can be synthesized from 4,7-dichloroquinoline and dimethylamine with reported yields of approximately 99% [2], making it a cost-effective building block for medicinal chemistry campaigns.

Synthetic Intermediate Chloroquine Analogues Fluorine Chemistry

Optimal Procurement and Application Scenarios for 7-Chloro-N,N-dimethylquinolin-4-amine (GF1059)


Antileishmanial Lead Optimization Prioritizing Selectivity Over Raw Potency

Research programs focused on optimizing the therapeutic index of antileishmanial leads should prioritize GF1059 over chloroquine or hydroxychloroquine. With selectivity indices of 154.6 (L. infantum) and 86.4 (L. amazonensis) [1]—compared to chloroquine's SI of 5–12 [2]—GF1059 provides a wider safety margin for structure-activity relationship (SAR) studies where mammalian cytotoxicity is the limiting factor.

In Vivo Proof-of-Concept Studies in Murine Leishmaniasis Models

GF1059 is the preferred compound for in vivo efficacy studies in BALB/c mouse models of tegumentary leishmaniasis. It has demonstrated superior parasitological clearance and lower enzymatic marker levels compared to amphotericin B [1], making it suitable for head-to-head preclinical efficacy evaluations where the goal is to benchmark novel candidates against both a clinical standard (AmpB) and a high-selectivity experimental compound.

Mitochondrial Mechanism-of-Action Screening and High-Content Analysis

Laboratories conducting mitochondrial membrane potential assays, ROS production measurements, or cell integrity screening in Leishmania should select GF1059 as a validated positive control. Its documented ability to disrupt mitochondrial membrane potential and induce ROS in L. amazonensis [1] provides a reliable phenotypic anchor for high-content screening campaigns targeting mitochondrial dysfunction in kinetoplastid parasites [3].

Medicinal Chemistry Diversification via 4-Position Nucleophilic Exchange

Medicinal chemistry teams seeking to generate focused libraries of 4-substituted-7-chloroquinoline analogues should procure GF1059 as a key synthetic intermediate. Its N,N-dimethylamino leaving group enables one-step trifluoroacetylation followed by nucleophilic N-N, N-S, and N-O exchange to access diverse fluorinated chloroquine analogues [4], a strategy not feasible with chloroquine's 4-aminoalkyl side chain.

Quote Request

Request a Quote for 7-Chloro-N,N-dimethylquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.